molecular formula C11H13FN2 B034803 4-Fluorogramine CAS No. 101909-46-0

4-Fluorogramine

Cat. No.: B034803
CAS No.: 101909-46-0
M. Wt: 192.23 g/mol
InChI Key: GPYAFVBWLYCAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorogramine is a fluorinated amide with the molecular formula C11H13FN2. It is a derivative of the indole structure, specifically modified with a fluorine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorogramine typically involves the introduction of a fluorine atom into the indole structure. One common method is the reaction of 4-fluoroindole with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

4-Fluorogramine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole compounds .

Scientific Research Applications

4-Fluorogramine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluorogramine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially altering their activity. This interaction can affect various biological pathways, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorine substitution on the indole ring, which imparts distinct chemical and biological properties. This makes it particularly useful in research applications where fluorinated compounds are required .

Properties

IUPAC Name

1-(4-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYAFVBWLYCAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379049
Record name 4-Fluorogramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101909-46-0
Record name 4-Fluorogramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorogramine
Reactant of Route 2
Reactant of Route 2
4-Fluorogramine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Fluorogramine
Reactant of Route 4
Reactant of Route 4
4-Fluorogramine
Reactant of Route 5
4-Fluorogramine
Reactant of Route 6
4-Fluorogramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.